

An In-depth Technical Guide to the Chemical Properties of Z-Thr-OMe

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Z-Thr-OMe

Cat. No.: B15543206

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of N-Benzylloxycarbonyl-L-threonine methyl ester (**Z-Thr-OMe**), a crucial building block in synthetic peptide chemistry.

Core Chemical Properties

Z-Thr-OMe is a derivative of the amino acid L-threonine, where the amino group is protected by a benzylloxycarbonyl (Z) group and the carboxylic acid is protected as a methyl ester. This dual protection makes it a stable and versatile reagent for solution-phase peptide synthesis.[\[1\]](#) [\[2\]](#)

Structural and Physical Data

The fundamental properties of **Z-Thr-OMe** are summarized in the table below, providing a quick reference for laboratory use.

Property	Value	Reference(s)
Synonyms	N-Carbobenzyloxy-L-threonine methyl ester, Z-L-Threonine methyl ester	[2]
CAS Number	57224-63-2	[2]
Molecular Formula	C ₁₃ H ₁₇ NO ₅	[3]
Molecular Weight	267.28 g/mol	[2][3]
Appearance	White to off-white solid/powder	[3]
Melting Point	92-94 °C	[2]
Optical Rotation [α] ²⁵ /D	-18° (c = 1 in methanol)	[2]
Purity	Typically ≥ 98% (by HPLC)	
Solubility	Soluble in DMSO (100 mg/mL), Methanol, Ethyl Acetate	[3]
Storage Conditions	0-8 °C, protect from moisture	

Structural Identifiers

Identifier Type	Identifier	Reference(s)
SMILES	COC(=O)--INVALID-LINK---- INVALID-LINK--O	[2]
InChI	1S/C13H17NO5/c1-9(15)11(12(16)18-2)14-13(17)19-8-10-6-4-3-5-7-10/h3-7,9,11,15H,8H2,1-2H3,(H,14,17)/t9-,11+/m1/s1	[2]
InChI Key	OPZWAQJFQFYIIX-KOLCDFICSA-N	[2]

Spectroscopic Profile

The structural integrity of **Z-Thr-OMe** can be confirmed through various spectroscopic techniques. Below are the expected characteristic signals based on its molecular structure.

Technique	Expected Characteristics
¹ H NMR	Signals corresponding to the methyl protons of the ester and the threonine side chain, methine protons, the benzylic protons of the Z-group, and aromatic protons.
¹³ C NMR	Peaks for the methyl carbons, aliphatic carbons of the threonine backbone, the benzylic carbon, aromatic carbons, and two distinct carbonyl carbons (ester and carbamate).[4][5]
IR Spectroscopy	Strong absorption bands for the C=O stretching of the ester and carbamate (around 1750-1690 cm^{-1}), O-H stretching (broad, $\sim 3500 \text{ cm}^{-1}$), N-H stretching ($\sim 3300 \text{ cm}^{-1}$), C-O stretching ($\sim 1300-1000 \text{ cm}^{-1}$), and aromatic C=C bonds ($\sim 1600-1475 \text{ cm}^{-1}$).[6][7]
Mass Spectrometry	Molecular ion peak (M^+) at $\text{m/z} = 267$. Common fragments would correspond to the loss of the methoxy group, the benzyl group, or cleavage of the amino acid backbone.[8]

Reactivity and Applications

Z-Thr-OMe is primarily utilized as a building block in the chemical synthesis of peptides.[9] The protecting groups play a critical role in its reactivity:

- **Z (Benzylloxycarbonyl) Group:** This group protects the amine functionality, preventing it from acting as a nucleophile during peptide coupling reactions. It is stable under many reaction conditions but can be readily removed by catalytic hydrogenation.[10]

- **Methyl Ester Group:** This protects the carboxylic acid, preventing it from reacting with coupling agents or the amino groups of other molecules. It is typically removed by saponification (hydrolysis with a base like LiOH or NaOH) after the desired peptide chain has been assembled.

Its main application is in solution-phase peptide synthesis, where amino acids are coupled sequentially to build a peptide chain. The enhanced solubility and stability of **Z-Thr-OMe** make it an ideal reagent for these multi-step syntheses.^[9]

Experimental Protocols

Synthesis of Z-Thr-OMe

A common method for the synthesis of **Z-Thr-OMe** involves a two-step process starting from L-threonine.

Step 1: Esterification of L-Threonine L-threonine is first converted to its methyl ester hydrochloride. A general and convenient method involves the use of thionyl chloride in methanol.^[1]

- **Protocol:**
 - Suspend L-threonine (1.0 eq) in dry methanol at -10 °C.
 - Add thionyl chloride (3.6 eq) dropwise while maintaining the low temperature.
 - Allow the reaction mixture to warm to room temperature and stir for approximately 16 hours.^[1]
 - Evaporate the solvent and excess thionyl chloride under reduced pressure to yield crude threonine methyl ester hydrochloride.^[1]

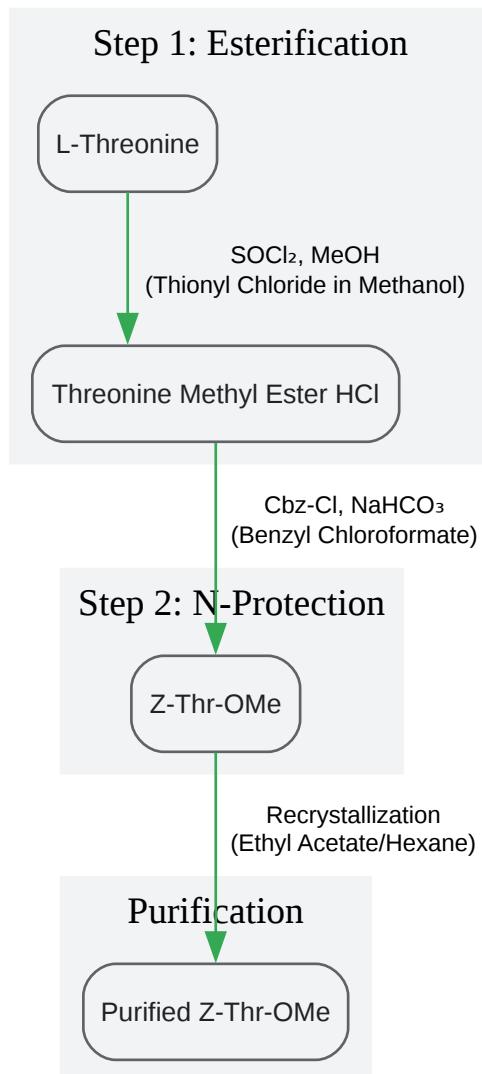
Step 2: N-Protection with Benzyl Chloroformate The amino group of the newly formed threonine methyl ester is then protected with the Z-group.

- **Protocol:**

- Dissolve the crude threonine methyl ester hydrochloride in a saturated aqueous solution of sodium bicarbonate.
- While stirring vigorously at room temperature, add benzyl chloroformate (1.2 eq) dropwise. [1]
- The product may initially separate as an oil which crystallizes upon standing (approx. 16 hours).[1]
- Extract the product into an organic solvent such as ethyl acetate or ether.
- Wash the organic layer with water and brine, then dry it over anhydrous magnesium sulfate.
- Evaporate the solvent to obtain the crude solid product.

Purification

The crude **Z-Thr-OMe** is typically purified by recrystallization.


- Protocol:

- Dissolve the crude solid in a minimal amount of hot ethyl acetate.
- Add hexane until the solution becomes cloudy.
- Allow the solution to cool slowly to room temperature and then in a refrigerator to induce crystallization.
- Collect the white crystals by filtration, wash with cold ethyl acetate/hexane, and dry in vacuo. A typical yield after recrystallization is around 71%. [1]
- For very high purity requirements, preparative HPLC using a C18 column can be employed.[11]

Mandatory Visualizations

Synthesis Workflow

The following diagram illustrates the two-step synthesis process for **Z-Thr-OMe**.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis and purification of **Z-Thr-OMe**.

Role in Peptide Synthesis

This diagram shows the general logic of using **Z-Thr-OMe** in a dipeptide synthesis cycle, highlighting the deprotection and coupling steps.

[Click to download full resolution via product page](#)

Caption: Use of **Z-Thr-OMe** in a typical solution-phase peptide coupling reaction.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. prepchem.com [prepchem.com]
- 2. Z-Thr-OMe 98% | 57224-63-2 [sigmaaldrich.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. google.com [google.com]
- 6. eng.uc.edu [eng.uc.edu]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Mass spectrum - Wikipedia [en.wikipedia.org]
- 9. chemimpex.com [chemimpex.com]
- 10. nbanno.com [nbanno.com]
- 11. teledyneisco.com [teledyneisco.com]

- To cite this document: BenchChem. [An In-depth Technical Guide to the Chemical Properties of Z-Thr-OMe]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b15543206#what-are-the-chemical-properties-of-z-thr-ome>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com